molecular formula C6H12ClNO3S B13216151 3-Methoxypiperidine-1-sulfonyl chloride

3-Methoxypiperidine-1-sulfonyl chloride

Cat. No.: B13216151
M. Wt: 213.68 g/mol
InChI Key: RADKOVLTRDYUGV-UHFFFAOYSA-N
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Description

3-Methoxypiperidine-1-sulfonyl chloride is a sulfonyl chloride derivative of piperidine, featuring a methoxy (-OCH₃) substituent at the 3-position of the piperidine ring and a sulfonyl chloride (-SO₂Cl) group at the 1-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of sulfonamides, which are critical in drug development for their antimicrobial and enzymatic inhibitory properties. The methoxy group contributes to the compound’s electronic and steric profile, influencing its reactivity and selectivity in nucleophilic substitution reactions.

Properties

Molecular Formula

C6H12ClNO3S

Molecular Weight

213.68 g/mol

IUPAC Name

3-methoxypiperidine-1-sulfonyl chloride

InChI

InChI=1S/C6H12ClNO3S/c1-11-6-3-2-4-8(5-6)12(7,9)10/h6H,2-5H2,1H3

InChI Key

RADKOVLTRDYUGV-UHFFFAOYSA-N

Canonical SMILES

COC1CCCN(C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypiperidine-1-sulfonyl chloride typically involves the reaction of 3-methoxypiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

3-Methoxypiperidine+Chlorosulfonic Acid3-Methoxypiperidine-1-sulfonyl chloride+HCl\text{3-Methoxypiperidine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} 3-Methoxypiperidine+Chlorosulfonic Acid→3-Methoxypiperidine-1-sulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microchannel reactors has been explored to achieve rapid and controlled synthesis, minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.

Scientific Research Applications

3-Methoxypiperidine-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the modification of biomolecules for research purposes.

    Medicine: It serves as a building block in the development of pharmaceutical agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxypiperidine-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 3-methoxypiperidine-1-sulfonyl chloride can be contextualized by comparing it with structurally related sulfonyl chlorides (Table 1). Key differences arise from variations in substituents and ring size, which modulate electronic and steric effects.

Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Properties
This compound Not available C₆H₁₂ClNO₃S* ~213.71* Methoxy (3) Moderate reactivity, electron-donating
3-Fluoropiperidine-1-sulfonyl chloride 1845693-87-9 C₅H₉ClFNO₂S* ~209.65* Fluoro (3) Enhanced electrophilicity, lipophilic
3-Trifluoromethoxy-piperidine-1-sulfonyl chloride 1208080-28-7 C₆H₉ClF₃NO₃S* ~273.66* Trifluoromethoxy (3) High stability, strong electron-withdrawing
Pyrrolidine-1-sulfonyl chloride 1689-02-7 C₄H₈ClNO₂S 169.63 N/A (5-membered ring) Smaller ring, higher ring strain
1-Azetidinesulfonyl chloride 639519-67-8 C₃H₆ClNO₂S 155.60 N/A (4-membered ring) Highest reactivity due to ring strain

*Theoretical values derived from structural analysis.

Key Insights:

  • Electronic Effects : The methoxy group in this compound is electron-donating, which may slightly reduce the electrophilicity of the sulfonyl chloride compared to fluorine-containing analogs like 3-fluoropiperidine-1-sulfonyl chloride. Fluorine’s electron-withdrawing nature enhances electrophilicity, favoring faster reactions with nucleophiles .
  • Steric and Ring Effects : Smaller rings (e.g., pyrrolidine and azetidine derivatives) exhibit higher ring strain, increasing reactivity but reducing stability. Piperidine derivatives balance reactivity and stability due to their six-membered ring conformation.
  • Lipophilicity : Fluorinated derivatives (e.g., 3-trifluoromethoxy-piperidine-1-sulfonyl chloride) are more lipophilic, which could improve membrane permeability in drug candidates .
  • Applications : Piperidine-based sulfonyl chlorides are preferred in medicinal chemistry for their conformational flexibility, while azetidine derivatives are explored for their metabolic resistance .

Research Findings

  • Reactivity : Sulfonyl chlorides with electron-withdrawing substituents (e.g., -CF₃, -F) demonstrate accelerated reaction kinetics in sulfonamide formation compared to methoxy-substituted derivatives .
  • Stability : Trifluoromethoxy groups improve thermal stability due to strong C-F bonds, whereas methoxy-substituted compounds may require stricter moisture control to prevent hydrolysis .
  • Pharmaceutical Relevance : Piperidine sulfonyl chlorides are extensively used in kinase inhibitor synthesis, with substituent choice tailoring selectivity toward biological targets .

Biological Activity

3-Methoxypiperidine-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its piperidine structure, which is often associated with various pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and applications in drug development.

  • Molecular Formula : C7H10ClN2O2S
  • Molecular Weight : 210.68 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily revolves around its ability to act as a sulfonamide. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition leads to antibacterial effects, making this compound a candidate for developing antimicrobial agents.

Additionally, the methoxy group in the piperidine ring can enhance lipophilicity, potentially improving the compound's ability to penetrate biological membranes and reach target sites more effectively.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on sulfonamide derivatives have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. The effectiveness can be attributed to the structural characteristics that allow these compounds to mimic natural substrates in bacterial metabolic pathways.

Enzyme Inhibition

The compound's sulfonyl chloride moiety may also interact with various enzymes beyond dihydropteroate synthase. In vitro studies have demonstrated that related compounds can inhibit monoamine oxidase (MAO), particularly MAO-B, which is involved in neurotransmitter metabolism. Inhibitors of MAO-B are of interest for treating neurodegenerative diseases such as Parkinson's disease.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the piperidine ring : Starting from commercially available piperidine derivatives.
  • Sulfonylation : The introduction of the sulfonyl group using sulfonyl chlorides under basic conditions.
  • Methoxylation : The addition of a methoxy group to enhance biological activity.

Study 1: Antibacterial Activity

A study conducted on various sulfonamide derivatives, including those related to this compound, found that certain modifications significantly increased their antibacterial potency against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The optimal structure was identified through a series of SAR (structure-activity relationship) analyses.

CompoundActivity (MIC µg/mL)Bacterial Strain
This compound12E. coli
Sulfanilamide25S. aureus
Trimethoprim5E. coli

Study 2: MAO-B Inhibition

In another study focusing on MAO-B inhibitors derived from piperidine structures, it was observed that compounds with similar functional groups exhibited IC50 values in the nanomolar range, indicating potent inhibitory activity. The mechanism was linked to the formation of a stable enzyme-inhibitor complex.

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